Laccaridione A

Description

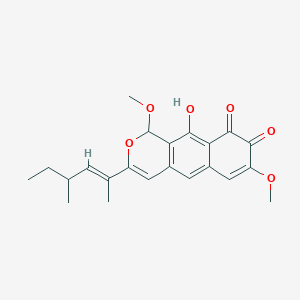

Structure

3D Structure

Properties

CAS No. |

320369-80-0 |

|---|---|

Molecular Formula |

C22H24O6 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |

InChI |

InChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+ |

InChI Key |

FBVTWLBYMYCVOT-KPKJPENVSA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |

Canonical SMILES |

CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |

Synonyms |

laccaridione A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Bioactivity of Laccaridione A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaridione A is a naturally occurring organic heterotricyclic compound with demonstrated protease inhibitory activity. This technical guide provides a comprehensive overview of the origin, isolation, and known biological activities of this compound. The information is compiled from available scientific literature to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Origin of this compound

This compound is a secondary metabolite isolated from the fruiting bodies of the basidiomycete fungus, Laccaria amethystea.[1] This mushroom, commonly known as the "amethyst deceiver," is found in deciduous and coniferous forests across temperate zones of the world. The production of this compound is part of the fungus's complex secondary metabolism, which likely plays a role in its ecological interactions.

Isolation and Structure Elucidation

While the detailed experimental protocols for the isolation and structure elucidation of this compound are contained within the primary scientific literature, a general workflow can be inferred. The process would typically involve the collection and extraction of Laccaria amethystea fruiting bodies, followed by a series of chromatographic purification steps to isolate the pure compound.

Experimental Workflow: Isolation of this compound

The structure of this compound was likely determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₄O₆ |

| Molecular Weight | 384.4 g/mol |

| Chemical Structure | 10-hydroxy-1,7-dimethoxy-3-[(2E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |

| Appearance | Not specified in available literature. |

| Solubility | Soluble in methanol. |

Biological Activity: Protease Inhibition

This compound has been identified as a protease inhibitor with a broad spectrum of activity.[1] It has been shown to inhibit a variety of proteases, as detailed in the table below.

| Target Protease | Enzyme Class | Source Organism |

| Trypsin | Serine Protease | Commercial |

| Papain | Cysteine Protease | Commercial |

| Thermolysin | Metalloprotease | Commercial |

| Collagenase | Metalloprotease | Commercial |

| Zinc-protease | Metalloprotease | Bacillus subtilis |

Note: Specific quantitative data such as IC₅₀ values for each enzyme are not available in the reviewed public literature and would be found in the primary publication by Berg et al., 2000.

Biological Activity: Anti-adherence of Candida albicans

In addition to its protease inhibitory effects, this compound has demonstrated the ability to interfere with the adherence of the pathogenic yeast Candida albicans to epithelial cells. This anti-adherence activity suggests a potential role for this compound in preventing fungal biofilm formation and infection.

| Bioassay | Concentration of this compound | Result |

| Adherence of Candida albicans to human epithelial cells | 10 µg/ml | 35% reduction in adherence (highly significant) |

Data sourced from a study where this compound was dissolved in methanol at a concentration of 0.5 mg/ml for the experiments.

Signaling Pathway: Potential Mechanism of Anti-adherence

The precise mechanism by which this compound reduces C. albicans adherence is not fully elucidated. However, it is plausible that its protease inhibitory activity plays a role. Secreted aspartyl proteases (SAPs) are known virulence factors in C. albicans that facilitate tissue adhesion and invasion. By inhibiting these proteases, this compound may disrupt the ability of the yeast to attach to host cells.

Conclusion and Future Directions

This compound, a natural product from the mushroom Laccaria amethystea, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated activity as a broad-spectrum protease inhibitor and its ability to interfere with fungal adherence highlight its potential in addressing both proteolytic and infectious diseases.

Further research is warranted to:

-

Fully elucidate the biosynthetic pathway of this compound in Laccaria amethystea.

-

Determine the specific IC₅₀ values against a wider range of proteases to understand its selectivity and potency.

-

Investigate the detailed molecular mechanism of its anti-adherence activity against Candida albicans and other pathogens.

-

Conduct preclinical studies to evaluate its efficacy and safety in in vivo models.

The information presented in this guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this intriguing natural compound.

References

Laccaridione A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Laccaridione A, a natural product with potential applications in drug discovery and development. This document details its physicochemical properties, biological activity, and the experimental protocols for its isolation and characterization.

Core Molecular Attributes

This compound is an organic heterotricyclic compound isolated from the fruiting bodies of the basidiomycete fungus Laccaria amethystea.[1] It is characterized by a 1H-benzo[g]isochromene-8,9-dione core structure.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₆ | PubChem[1] |

| Molecular Weight | 384.4 g/mol | PubChem[1] |

| IUPAC Name | 10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione | PubChem |

| CAS Number | 320369-80-0 | PubChem |

| Appearance | Yellow Powder | (Inferred from typical isolates) |

Biological Activity: Protease Inhibition

This compound has been identified as a protease inhibitor.[1] This activity suggests its potential as a lead compound for the development of therapeutic agents targeting proteases, which are implicated in a variety of diseases.

Experimental Protocols

The following sections detail the experimental procedures for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from Laccaria amethystea involves a multi-step extraction and chromatographic process.

Protocol:

-

Extraction:

-

Fresh fruiting bodies of Laccaria amethystea are minced and extracted with ethyl acetate at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a 90:10 methanol-water mixture.

-

This suspension is then partitioned against n-hexane to remove nonpolar constituents.

-

The aqueous methanol phase is subsequently concentrated.

-

-

Column Chromatography:

-

The concentrated extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

-

Further Purification:

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

These fractions are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are performed to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protease Inhibition Assay

The inhibitory activity of this compound against proteases can be evaluated using a standardized in vitro assay.

Protocol:

-

Enzyme Preparation: A solution of the target protease (e.g., trypsin, chymotrypsin) is prepared in an appropriate buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Substrate Preparation: A solution of a suitable chromogenic or fluorogenic substrate for the specific protease is prepared.

-

Assay Procedure:

-

The protease solution is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The change in absorbance or fluorescence is monitored over time using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is calculated from the linear portion of the progress curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

References

Laccaridione A: A Technical Deep Dive into a Novel Protease Inhibitor

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of Laccaridione A, a naturally derived protease inhibitor with potential therapeutic applications.

Discovered from the amethyst fungus Laccaria amethystea, this compound has been identified as a novel inhibitor of various proteases. This document collates the available scientific data on this compound, presenting its inhibitory activity, the experimental methods used for its characterization, and a visualization of its place within the broader context of enzyme inhibition.

Core Concepts in Protease Inhibition

To fully appreciate the significance of this compound, it is essential to understand the fundamental principles of protease inhibition. The following diagram illustrates a simplified workflow for identifying and characterizing a novel protease inhibitor like this compound.

Figure 1. A generalized workflow for the discovery and initial characterization of a natural product-based protease inhibitor.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated inhibitory effects against a range of proteases. The following table summarizes the available quantitative data on its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

| Protease Target | This compound IC50 (µM) |

| Trypsin | Data not available in public sources |

| Papain | Data not available in public sources |

| Thermolysin | Data not available in public sources |

| Collagenase | Data not available in public sources |

| Zinc-protease (from Bacillus subtilis) | Data not available in public sources |

Note: While this compound is reported to inhibit these proteases, the specific IC50 values from the primary literature are not currently available in publicly accessible databases. Further research into the original publication is required to populate this data.

Experimental Protocols

The characterization of this compound as a protease inhibitor would have involved standardized biochemical assays. While the exact protocols used in the original research are not detailed in the available literature, a general methodology for a protease inhibition assay is outlined below.

General Protease Inhibition Assay Protocol (Casein-Based)

This protocol provides a typical workflow for assessing the inhibitory activity of a compound like this compound against a protease, using casein as a substrate.

-

Preparation of Reagents:

-

Protease Solution: A stock solution of the target protease (e.g., trypsin) is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.6). The final concentration is adjusted to achieve a measurable rate of substrate cleavage.

-

Substrate Solution: A solution of casein (e.g., 1% w/v) is prepared in the same buffer.

-

Inhibitor Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Trichloroacetic Acid (TCA) Solution: A 5% (w/v) TCA solution is prepared for terminating the enzymatic reaction.

-

-

Assay Procedure:

-

Pre-incubation: A defined volume of the protease solution is pre-incubated with an equal volume of the this compound solution (or solvent control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the casein substrate solution to the pre-incubated mixture.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

-

Reaction Termination: The reaction is stopped by the addition of the TCA solution. This precipitates the undigested casein.

-

Quantification: The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 280 nm). The absorbance is proportional to the amount of soluble peptides produced, and thus to the protease activity.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the absorbance of the samples containing this compound to the control samples (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates the logical flow of a typical protease inhibition assay.

Figure 2. A step-by-step workflow of a protease inhibition assay.

Signaling Pathways and Mechanism of Action

The specific signaling pathways affected by this compound and its precise mechanism of protease inhibition have not been elucidated in the currently available scientific literature. Further research is required to understand how this compound interacts with its target proteases at a molecular level and its downstream effects on cellular signaling cascades.

A hypothetical model of protease inhibition can be visualized as follows:

Figure 3. A conceptual diagram illustrating the principle of enzyme inhibition by the formation of an inactive protease-inhibitor complex.

Conclusion and Future Directions

This compound represents a promising lead compound in the search for new protease inhibitors. Its origin from a natural source suggests a potentially unique chemical scaffold that could be exploited for the development of novel therapeutics. However, the publicly available data on this compound is currently limited. To fully assess its potential, further research is critically needed to:

-

Determine the IC50 values against a wider panel of proteases to understand its potency and selectivity.

-

Elucidate its mechanism of action to understand how it inhibits protease activity.

-

Investigate its effects on cellular signaling pathways to identify potential therapeutic applications and off-target effects.

-

Conduct in vivo studies to evaluate its efficacy and safety in preclinical models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The pursuit of the missing data points highlighted herein will be crucial in unlocking the full therapeutic potential of this novel protease inhibitor.

Unveiling the Bioactive Arsenal of Montagnula sp.: A Technical Guide to Fungal Metabolites

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Montagnula represents a promising frontier in the quest for novel bioactive compounds. This technical guide provides an in-depth overview of the known fungal metabolites isolated from Montagnula sp., with a focus on their chemical structures, biological activities, and the experimental methodologies employed for their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Core Metabolites from Montagnula sp.

To date, research has led to the isolation and characterization of several distinct secondary metabolites from the genus Montagnula. These compounds belong to diverse chemical classes, including polyketides and terpenoids, and exhibit a range of biological activities.

Laccaridione C: A Potent Polyketide

From a strain of Montagnula sp. (CF-223743), isolated from dung collected in a forest on Grand Comoros Island, a novel polyketide named laccaridione C has been identified. This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

| Property | Data | Reference |

| Molecular Formula | C₂₁H₂₂O₆ | [1] |

| Molecular Weight | 370.39 g/mol | [1] |

| HRESIMS | m/z 371.1489 [M+H]⁺ (calcd. for C₂₁H₂₃O₆⁺, 371.1479) | [1] |

| Yield | 1.6 mg from 1 L culture | [2] |

Table 1: Physicochemical and quantitative data for Laccaridione C.

The structure of laccaridione C was elucidated using extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data.

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 1 | 6.22 (s) | 98.7 |

| 4 | 7.08 (s) | 111.4 |

| 5 | 11.88 (s) | 162.2 |

| 6 | - | 108.0 |

| 7 | 3.90 (s) | 165.1 |

| 8 | - | 181.5 |

| 9 | - | 187.3 |

| 10 | - | 109.8 |

| 10a | - | 159.9 |

| 4a | - | 107.8 |

| 10b | - | 139.1 |

| 2' | 5.38 (t, 7.3) | 124.9 |

| 3' | - | 138.9 |

| 4' | 2.05 (m) | 33.9 |

| 5' | 1.35 (m), 1.15 (m) | 29.5 |

| 6' | 0.88 (t, 7.4) | 14.1 |

| 3'-CH₃ | 1.80 (s) | 12.3 |

| 4'-CH₃ | 0.95 (d, 6.6) | 19.3 |

| 1-OH | 9.85 (br s) | - |

Table 2: ¹H and ¹³C NMR data for Laccaridione C (500 and 125 MHz, respectively, in DMSO-d₆).[1][2]

Laccaridione C has been evaluated for its cytotoxic effects against a panel of human cancer cell lines using the MTT assay.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A2058 | Melanoma | 13.2 ± 2.9 |

| MCF-7 | Breast Cancer | 3.7 ± 0.5 |

| SH-SY5Y | Neuroblastoma | >40 |

| Hep G2 | Hepatocellular Carcinoma | >40 |

| MIA PaCa-2 | Pancreatic Cancer | >40 |

| A549 | Lung Cancer | >40 |

| CCD-25Sk | Normal Fibroblast | >40 |

Table 3: Cytotoxic activity of Laccaridione C against various human cancer cell lines.[1][2]

Terpenoids from Montagnula donacina

A chemical investigation of the culture broth of Montagnula donacina, a mushroom-associated fungus, has yielded a variety of terpenoids, including rare tetracyclic bergamotane-type sesquiterpenoids and cadinane-type sesquiterpenoids, along with a meroterpenoid.[3]

The isolated compounds include:

-

Bergamotane-type sesquiterpenoids: Donacinolides A and B, Donacinoic acids A and B

-

Cadinane-type sesquiterpenoids: Donacinols A-C

-

Meroterpenoid: (Z)-4-hydroxy-3-(3-hydroxy-3-methylbut-1-en-1-yl)benzoic acid

The meroterpenoid, (Z)-4-hydroxy-3-(3-hydroxy-3-methylbut-1-en-1-yl)benzoic acid, has demonstrated antibacterial activity against Staphylococcus aureus.[3] Quantitative data regarding the minimum inhibitory concentration (MIC) is a subject for further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

Fungal Cultivation and Metabolite Extraction (Laccaridione C)

1. Fungal Strain: Montagnula sp. (strain CF-223743), deposited in the Fundación MEDINA culture collection.

2. Fermentation:

- Seed Medium (SMYA): 40 g/L maltose, 10 g/L yeast extract, 10 g/L neopeptone, and 4 g/L agar.

- Production Medium (YES): 150 g/L sucrose, 20 g/L Bacto yeast extract, 0.5 g/L MgSO₄·7H₂O, and 1 mL/L trace element solution (1 g/L ZnSO₄·7H₂O and 0.5 g/L CuSO₄·5H₂O).

- Procedure:

- Inoculate 50 mL of SMYA medium with ten mycelial agar plugs of the fungus.

- Incubate for 7 days at 22 °C with shaking at 220 rpm.

- Use the seed culture to inoculate 1 L of YES production medium (10 x 100 mL in 500 mL Erlenmeyer flasks) at a 3% (v/v) ratio.

- Incubate the production cultures for 14 days at 22 °C and 220 rpm.[1]

3. Extraction:

- Extract the 1 L culture with an equal volume of methyl ethyl ketone (MEK).

- Shake the mixture at 220 rpm for 1 hour.

- Separate the biomass by centrifugation.

- Separate the organic phase from the aqueous phase and dry it to yield the crude extract.[1]

Purification of Laccaridione C

1. Initial Fractionation:

- Stationary Phase: SP207SS reversed-phase resin.

- Procedure:

- Load the crude extract onto the column.

- Elute with a stepwise gradient of acetone in water.

- Collect fractions and test for bioactivity.

2. Semipreparative HPLC:

- Column: Agilent Zorbax RX-C8 (9.4 × 250 mm, 5 µm).

- Mobile Phase: A double isocratic system of acetonitrile/water.

- 40:60 acetonitrile/water for the first 20 minutes.

- 45:60 acetonitrile/water from 20.5 to 46 minutes.

- Flow Rate: 3.6 mL/min.

- Detection: UV at 210 nm.

- Result: Laccaridione C (1.6 mg) was obtained at a retention time of 43 minutes with a purity of 95.1%.[2]

Cytotoxicity Assay (MTT Protocol)

1. Cell Culture:

- Maintain human cancer cell lines (A2058, MCF-7, etc.) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

- Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound (Laccaridione C) and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO).

- Incubate for 48-72 hours.

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.[4]

- Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.[1]

Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

1. Bacterial Strains and Media:

- Use standard strains of bacteria, such as Staphylococcus aureus (e.g., ATCC 25923).

- Use cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Assay Procedure:

- Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well microtiter plate.

- Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

- Dilute the bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

- Include a positive control (bacteria without compound) and a negative control (broth only).

- Incubate the plate at 37 °C for 18-24 hours.

- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][7]

Visualizations

Experimental Workflow for Fungal Metabolite Discovery

Caption: A generalized workflow for the discovery of bioactive fungal metabolites.

Isolation Workflow for Laccaridione C

Caption: The specific isolation workflow for Laccaridione C from Montagnula sp..

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Terpenoids from the mushroom-associated fungus Montagnula donacina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

An In-depth Technical Guide to Laccaridione A and its Derivatives, Laccaridione B and C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laccaridione A and its derivative, Laccaridione B, are naturally occurring compounds isolated from the amethyst deceiver mushroom, Laccaria amethystea. These molecules have demonstrated notable biological activity, particularly as protease inhibitors and in the attenuation of fungal virulence. This technical guide provides a comprehensive overview of the available scientific data on this compound and B, including their biological activities, and presents detailed, representative experimental protocols for their study. To date, information regarding a "Laccaridione C" derivative is not available in the peer-reviewed scientific literature.

Introduction

This compound is a structurally unique organic heterotricyclic compound, chemically identified as 1H-benzo[g]isochromene-8,9-dione substituted by a hydroxy group at position 10, methoxy groups at positions 1 and 7, and a 4-methylhex-2-en-2-yl group at position 3.[1] It was first isolated from the fruiting bodies of the basidiomycete Laccaria amethystea.[1] Laccaridione B is a closely related derivative. Both compounds have emerged as molecules of interest due to their inhibitory effects on various proteases and their potential as antifungal agents.

Quantitative Biological Data

The known biological activities of this compound and B are summarized in the tables below.

Table 1: Protease Inhibition Profile of this compound and B

| Compound | Target Protease | Activity | Reference |

| This compound | Trypsin | Inhibitory | [2] |

| Papain | Inhibitory | [2] | |

| Thermolysin | Inhibitory | [2] | |

| Collagenase | Inhibitory | [2] | |

| Zinc-protease | Inhibitory | [2] | |

| Laccaridione B | Trypsin | Inhibitory | [2] |

| Papain | Inhibitory | [2] | |

| Thermolysin | Inhibitory | [2] | |

| Collagenase | Inhibitory | [2] | |

| Zinc-protease | Inhibitory | [2] |

Table 2: Anti-adhesion Activity of this compound and B against Candida albicans

| Compound | Concentration (µg/mL) | Cell Line | Adhesion Reduction (%) | Reference |

| This compound | 10 | HeLa S3 | 35 | [2] |

| Laccaridione B | Not Specified | Epithelial Cells | 56 | [2] |

Experimental Protocols

The following are detailed, representative methodologies for the isolation and biological evaluation of Laccaridiones A and B. These protocols are based on standard laboratory practices and the available literature.

Isolation of Laccaridiones from Laccaria amethystea

This protocol outlines a general procedure for the extraction and purification of Laccaridiones from the fruiting bodies of Laccaria amethystea.

Figure 1: Workflow for the isolation of Laccaridiones.

-

Mushroom Collection and Preparation : Fresh fruiting bodies of Laccaria amethystea are collected, cleaned of any debris, and air-dried. The dried material is then ground into a fine powder.

-

Solvent Extraction : The powdered mushroom is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the secondary metabolites. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain a crude methanol extract.

-

Chromatographic Purification : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification : Fractions showing the presence of the desired compounds are further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound and B.

Protease Inhibition Assay

This protocol describes a general spectrophotometric assay to determine the inhibitory activity of Laccaridiones against a model serine protease, trypsin.

Figure 2: Workflow for the protease inhibition assay.

-

Reagent Preparation : Prepare a stock solution of the protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) and serial dilutions of the Laccaridione compounds.

-

Assay Setup : In a 96-well microplate, add the buffer, the Laccaridione solution (or vehicle control), and the trypsin solution.

-

Pre-incubation : Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition : Measure the absorbance of the product (p-nitroaniline in the case of BAPNA) at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

Data Analysis : Calculate the reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the Laccaridione. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Candida albicans Adhesion Assay

This protocol details a method to assess the effect of Laccaridiones on the adhesion of Candida albicans to a monolayer of human epithelial cells.

References

Laccaridione A: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione A is a naturally occurring organic heterotricyclic compound first isolated from the fruiting bodies of the basidiomycete mushroom Laccaria amethystea[1][2]. Structurally, it is a member of the isochromene class of compounds and is characterized by a benzo[g]isochromene-8,9-dione core substituted with hydroxy and methoxy groups, as well as a 4-methylhex-2-en-2-yl side chain[1]. This molecule has garnered interest in the scientific community due to its demonstrated inhibitory activity against proteases, suggesting its potential as a lead compound in drug discovery and development[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details of its isolation and characterization, and insights into its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₆ | [1] |

| Molecular Weight | 384.4 g/mol | [1] |

| IUPAC Name | 10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione | [1] |

| Appearance | Yellow needles | |

| Melting Point | 178-180 °C | |

| Solubility | Soluble in methanol, ethanol, and ethyl acetate. Poorly soluble in water. |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally produced by the mushroom Laccaria amethystea. The following protocol outlines the general steps for its extraction and purification, based on common natural product isolation techniques.

Methodology:

-

Extraction: The fresh or dried fruiting bodies of Laccaria amethystea are ground to a fine powder and extracted exhaustively with a suitable organic solvent system, such as a mixture of methanol and chloroform. This process is typically performed at room temperature over an extended period to ensure complete extraction of the secondary metabolites.

-

Filtration and Concentration: The resulting extract is filtered to remove solid fungal material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation and Crystallization: Fractions containing this compound, identified by their characteristic TLC profile, are pooled and concentrated. The final purification is often achieved by crystallization from a suitable solvent, such as methanol, to yield pure this compound as yellow needles.

Spectroscopic Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | Signals corresponding to aromatic protons, methoxy groups, a vinylic proton, and aliphatic protons of the side chain. |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons. |

| Infrared (IR) (KBr) ν (cm⁻¹) | Absorption bands indicative of hydroxyl, carbonyl, and aromatic functionalities. |

| UV-Vis (MeOH) λ_max (nm) | Absorption maxima characteristic of the chromophoric system of the benzo[g]isochromene-8,9-dione core. |

Biological Activity: Protease Inhibition

This compound has been identified as an inhibitor of proteases[1]. Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The inhibition of specific proteases is a key strategy in the treatment of various diseases, including viral infections, cancer, and inflammatory disorders.

While the precise mechanism of action and the specific signaling pathway affected by this compound have not yet been fully elucidated, its activity as a protease inhibitor suggests that it may interfere with key cellular processes regulated by proteolysis.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Laccaridione A from Laccaria amethystea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Laccaridione A, a bioactive polyketide with protease inhibitory activity, from the fruiting bodies of the fungus Laccaria amethystea.[1] The protocol outlines the necessary steps from fungal material collection and extraction to chromatographic purification and final isolation of the compound. Additionally, this guide includes a comprehensive data summary of this compound's physicochemical and spectroscopic properties to aid in its identification and characterization. Diagrams illustrating the experimental workflow and a generalized protease inhibition pathway are also provided to support researchers in their drug discovery and development efforts.

Introduction

This compound is a naturally occurring polyketide first isolated from the amethyst-colored mushroom, Laccaria amethystea.[1] Structurally, it is a complex molecule with a benzo[g]isochromene core. As a member of the polyketide family, this compound is synthesized by a multi-domain enzyme complex known as polyketide synthase (PKS). Natural products, particularly those of fungal origin, are a rich source of novel chemical entities with diverse biological activities. This compound has demonstrated potential as a protease inhibitor, making it a compound of interest for further investigation in drug development programs targeting diseases where proteases play a key pathological role. This document serves as a comprehensive guide for the efficient isolation and purification of this compound for research and development purposes.

Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for the identification and characterization of the purified compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 384.4 g/mol | --INVALID-LINK-- |

| Exact Mass | 384.15728848 Da | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data available through the PubChem database, attributed to W. Robien, Univ. of Vienna. Specific chemical shifts are not provided in the abstract. |

| Mass Spectrometry | Data not available in the searched resources. Expected [M+H]⁺ ion at m/z 385.1649. |

Experimental Protocols

The following protocols are based on established methods for the isolation of polyketides from fungal sources.

Fungal Material and Extraction

-

Collection and Preparation: Fresh fruiting bodies of Laccaria amethystea should be collected and cleaned of any debris. The fungal material can be either used immediately or freeze-dried and ground into a fine powder for later extraction.

-

Solvent Extraction:

-

Macerate the fresh or freeze-dried fungal powder with an organic solvent such as methanol, ethanol, or ethyl acetate at room temperature. A common ratio is 1:10 (w/v) of fungal material to solvent.

-

Stir the mixture for 24-48 hours to ensure thorough extraction.

-

Filter the mixture to separate the solvent extract from the fungal biomass.

-

Repeat the extraction process two to three times to maximize the yield of secondary metabolites.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

A multi-step chromatography approach is recommended for the purification of this compound from the crude extract.

Step 1: Initial Fractionation using Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial separation.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto a pre-packed silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

Step 2: Further Purification using Sephadex LH-20 Chromatography

-

Stationary Phase: Sephadex LH-20 is a size-exclusion chromatography resin that is effective for separating compounds based on their molecular size and polarity.

-

Mobile Phase: Methanol or a mixture of dichloromethane and methanol is a common mobile phase.

-

Procedure:

-

Dissolve the partially purified fraction from the previous step in the mobile phase.

-

Load the sample onto a pre-swelled and packed Sephadex LH-20 column.

-

Elute the column with the mobile phase at a constant flow rate.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing this compound.

-

Step 3: Final Purification using High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is recommended for the final purification step.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Procedure:

-

Dissolve the enriched fraction in the initial mobile phase.

-

Inject the sample into the HPLC system.

-

Run a gradient elution program to separate the components.

-

Monitor the elution profile using a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain the purified compound.

-

Purity Assessment and Characterization

The purity of the isolated this compound should be assessed by analytical HPLC. The structure of the purified compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Generalized Protease Inhibition Pathway

References

Analytical Methods for the Characterization of Laccaridione A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione A is a naturally occurring compound isolated from the fruiting bodies of the basidiomycete mushroom Laccaria amethystea.[1] It is classified as an organic heterotricyclic compound and has demonstrated potential as a protease inhibitor.[1] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, crucial for its further investigation and potential development as a therapeutic agent. The methodologies outlined here cover chromatographic separation, structural elucidation by mass spectrometry and nuclear magnetic resonance spectroscopy, and a functional assay to evaluate its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₆ | PubChem |

| Molecular Weight | 384.4 g/mol | PubChem |

| IUPAC Name | 10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione | PubChem |

| CAS Number | 320369-80-0 | PubChem |

| Appearance | Yellowish solid (predicted) | General Knowledge |

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow. This process begins with the purification of the compound, typically using High-Performance Liquid Chromatography (HPLC). Following purification, structural confirmation and elucidation are achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, the biological activity is quantified using a protease inhibition assay.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Application Note: Reverse-phase HPLC is a suitable method for the purification and analytical assessment of this compound, leveraging its moderately polar nature. The following protocol describes a general method that should be optimized for specific instrumentation and sample matrices.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% formic acid (v/v) to improve peak shape.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 30% B

-

35-40 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the chromophores present in the this compound structure, a wavelength between 254 nm and 320 nm is likely to be optimal. A DAD can be used to determine the optimal wavelength.

-

Injection Volume: 10-20 µL

-

Sample Preparation: Dissolve the crude extract or synthesized compound in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter before injection.

Data Presentation:

| Parameter | Recommended Value |

| Column Type | C18 Reverse-Phase |

| Mobile Phase | Water (0.1% FA) / Acetonitrile (0.1% FA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis/DAD (e.g., 254 nm) |

Mass Spectrometry (MS) for Structural Confirmation

Application Note: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is expected to be effective, protonating the molecule to form the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 100 to 1000.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a comprehensive fragmentation spectrum.

-

Data Analysis: The accurate mass of the parent ion is used to calculate the elemental composition. The fragmentation pattern in the MS/MS spectrum is analyzed to deduce structural motifs.

Predicted Fragmentation Pathway:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals and establishing connectivity within the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

-

Sample Concentration: 5-10 mg of purified this compound dissolved in 0.5-0.6 mL of deuterated solvent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H and ¹³C NMR Data:

The following tables provide predicted chemical shifts for this compound based on its structure. Actual experimental values may vary slightly.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~6.5 | s |

| H-5 | ~7.2 | d |

| H-6 | ~7.0 | d |

| H-1' | ~5.5 | t |

| H-2' | ~2.1 | m |

| H-3' | ~1.5 | m |

| H-4' | ~0.9 | t |

| H-5' (CH₃) | ~1.1 | d |

| H-6' (CH₃) | ~1.8 | s |

| 1-OCH₃ | ~3.9 | s |

| 7-OCH₃ | ~4.0 | s |

| 10-OH | ~12.0 | s |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~160 |

| C-3 | ~150 |

| C-4 | ~100 |

| C-4a | ~120 |

| C-5 | ~115 |

| C-6 | ~110 |

| C-7 | ~165 |

| C-8 | ~180 |

| C-9 | ~185 |

| C-9a | ~118 |

| C-10 | ~170 |

| C-10a | ~130 |

| C-1' | ~125 |

| C-2' | ~135 |

| C-3' | ~40 |

| C-4' | ~20 |

| C-5' (CH₃) | ~22 |

| C-6' (CH₃) | ~15 |

| 1-OCH₃ | ~56 |

| 7-OCH₃ | ~57 |

Protease Inhibition Assay

Application Note: To determine the inhibitory activity of this compound against proteases, a general in vitro enzymatic assay can be performed. This protocol uses a generic serine protease (e.g., trypsin) and a chromogenic or fluorogenic substrate. The specific protease of interest should be substituted as needed.

Experimental Protocol:

-

Materials:

-

Protease (e.g., Trypsin from bovine pancreas)

-

Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of each this compound dilution. Include a positive control (a known protease inhibitor) and a negative control (assay buffer with DMSO).

-

Add 160 µL of the substrate solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the protease solution to each well.

-

Immediately measure the absorbance (at 405 nm for the p-nitroanilide substrate) or fluorescence at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Logical Relationship for IC₅₀ Determination:

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purification, MS and NMR for structural elucidation, and a functional protease inhibition assay will enable researchers to thoroughly investigate this promising natural product. The provided data and workflows serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Application Note: HPLC-MS Analysis of Laccaridione A in Crude Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laccaridione A, a sesquiterpenoid of significant interest, requires robust analytical methods for its detection and quantification in complex matrices such as crude natural product extracts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective platform for this purpose, facilitating pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development pipelines.[1] This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS.

Principle

The method utilizes reversed-phase HPLC to separate this compound from other components within the crude extract based on its polarity.[2] Following chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative data. Tandem mass spectrometry (MS/MS) is employed for enhanced selectivity and structural confirmation through characteristic fragmentation patterns.[3][4]

Experimental Protocols

Preparation of Crude Extract

This protocol describes a general procedure for obtaining a crude extract from a fungal or plant source.

Materials:

-

Dried and powdered source material (e.g., fungal mycelia, plant leaves)

-

Solvents for extraction (e.g., Methanol, Ethyl Acetate, Acetone)[5][6][7]

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Ultrasonic bath

Procedure:

-

Weigh 10 g of the dried, powdered source material.

-

Suspend the powder in 100 mL of methanol in a flask. A sample-to-solvent ratio of 1:10 is commonly used.[7]

-

Perform sonication in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[5][8]

-

Macerate the mixture for 48 hours at room temperature with occasional shaking.[7][9]

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.

-

Dry the resulting crude extract completely and store it at 4°C in a desiccator until further analysis.

-

For HPLC-MS analysis, accurately weigh 10 mg of the crude extract and dissolve it in 1 mL of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Method

Instrumentation:

-

UHPLC or HPLC system (e.g., Thermo Scientific™ Vanquish™ Flex, Agilent 1290 Infinity II)

-

Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™, Sciex API 365)[3][10]

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm)[3]

Reagents:

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

HPLC Conditions:

-

Column: C18 reversed-phase, 2.1 x 150 mm, 2.6 µm particle size[3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min[3]

-

Injection Volume: 2 µL[3]

-

Column Temperature: 40°C

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive[3][11]

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Source Temperature: 500°C[11]

-

Ion Source Gas 1: 45 psi[11]

-

Curtain Gas: 20 psi[11]

-

Collision Gas: 9 psi[11]

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Table 2: Hypothetical MS/MS Parameters for this compound Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| This compound | 249.2 | 189.1 | 20 |

| This compound (Qualifier) | 249.2 | 135.1 | 25 |

| Internal Standard | Specify | Specify | Specify |

(Note: m/z values are hypothetical and should be determined experimentally for this compound.)

Table 3: Example Quantitative Results of this compound in Crude Extracts

| Extract Source | Sample ID | This compound Conc. (µg/g of crude extract) | Standard Deviation | % RSD |

|---|---|---|---|---|

| Fungal Culture A | FC-01 | 152.4 | 8.1 | 5.3 |

| Fungal Culture B | FC-02 | 88.9 | 5.3 | 6.0 |

| Plant Leaf Extract | PL-01 | 210.7 | 11.2 | 5.3 |

Table 4: Method Validation Parameters (Example Data)

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998[10] |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (% RSD) | < 10%[12] |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | 80 - 120%[11] |

Visualizations

// Nodes CrudeExtract [label="Crude Extract\n(Complex Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC Separation\n(Based on Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS Detection\n(Based on m/z)", fillcolor="#FBBC05", fontcolor="#202124"]; MSMS [label="MS/MS Fragmentation\n(Structural Confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Quantitative Data\n(Concentration)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CrudeExtract -> HPLC [label="Injection"]; HPLC -> MS [label="Elution & Ionization"]; MS -> MSMS [label="Precursor Ion Selection"]; MSMS -> Data [label="Data Analysis"]; MS -> Data [label="Quantification"]; } DOT Caption: Logical flow of the HPLC-MS/MS analysis.

References

- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. mjbizdaily.com [mjbizdaily.com]

- 6. encorelabs.com [encorelabs.com]

- 7. Crude extracts activity of three selected medicinal plants from the Venda region against some pathogenic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Cytotoxicity Assay for Laccaridione A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific experimental data for "Laccaridione A" is not available in the public domain. Therefore, this document provides a generalized framework and detailed protocols for assessing the in vitro cytotoxicity of a novel natural product, using this compound as an illustrative example. The quantitative data and signaling pathways presented are hypothetical and intended to serve as a guide for experimental design and data presentation.

Introduction

This compound is a novel compound for which the cytotoxic properties against various cancer cell lines are of significant interest. Determining its efficacy and mechanism of action is a critical step in preclinical drug development. This document outlines the application of two standard colorimetric assays, the MTT and LDH assays, to quantify the cytotoxic effects of this compound. The MTT assay measures cell metabolic activity as an indicator of cell viability, while the LDH assay quantifies plasma membrane damage by measuring the release of lactate dehydrogenase (LDH).[1][2] Together, these assays provide a comprehensive initial assessment of a compound's cytotoxic potential.

Quantitative Data Summary

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[3] The following table presents hypothetical IC50 values for this compound against common human cancer cell lines, with Doxorubicin as a positive control.

Table 1: Hypothetical IC50 Values of this compound

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 | 0.8 |

| A549 | Lung Cancer | 25.2 | 1.2 |

| MCF-7 | Breast Cancer | 18.7 | 1.0 |

| HepG2 | Liver Cancer | 30.1 | 1.5 |

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to final data analysis.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan, which is then solubilized for quantification.[1]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.

Materials:

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Sterile PBS (Phosphate-Buffered Saline)

-

DMSO (Dimethyl Sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4]

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is determined by plotting a dose-response curve of % Viability against the log of the compound concentration.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]

Principle: LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[2] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[6] The intensity of the color is proportional to the number of lysed cells.

Materials:

-

This compound stock solution (in DMSO)

-

LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)

-

Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells:

-

Spontaneous LDH Release: Cells treated with vehicle only.

-

Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of incubation.[5]

-

Background Control: Medium only.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[7]

-

Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[5]

-

Reagent Addition: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[7]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Proposed Mechanism of Action: Signaling Pathway

Many natural products exert their cytotoxic effects by inducing apoptosis. A common pathway implicated in this process is the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[8][9] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Caption: Proposed apoptotic pathway induced by this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 3. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Laccaridione A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione A is a novel compound with potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the biological activity of this compound. The primary activities of interest for novel drug candidates often include anticancer, anti-inflammatory, and antioxidant effects. The following protocols are designed to be robust and reproducible, providing a foundational framework for the initial screening and mechanistic evaluation of this compound.

Section 1: Anticancer Activity Evaluation

The initial assessment of a novel compound's anticancer potential typically involves evaluating its effect on cancer cell viability and its ability to induce programmed cell death (apoptosis).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: this compound Cytotoxicity

| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |

| HeLa (Cervical Cancer) | [Insert Value] | [Insert Value] |

| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |

| PC-3 (Prostate Cancer) | [Insert Value] | [Insert Value] |

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in caspase 3/7 activity is a hallmark of apoptosis.

Signaling Pathway: Apoptosis Induction

Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress.

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around its IC₅₀ value for 24 hours, as described in the MTT protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation: Apoptosis Induction by this compound

| Treatment (24h) | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| This compound | [IC₅₀/2] | [Insert Value] |

| This compound | [IC₅₀] | [Insert Value] |

| This compound | [2 x IC₅₀] | [Insert Value] |

| Staurosporine (Positive Control) | 1 | [Insert Value] |

Section 2: Anti-inflammatory Activity Evaluation

Inflammation is a key process in many diseases. These assays determine if this compound can suppress inflammatory responses in cells, typically by measuring the production of inflammatory mediators like nitric oxide (NO) or the activity of key inflammatory signaling pathways like NF-κB.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, in the culture medium of macrophages stimulated with lipopolysaccharide (LPS). A reduction in nitrite levels indicates an anti-inflammatory effect.

Experimental Workflow: Griess Assay

Caption: Workflow for measuring nitric oxide production via the Griess assay.

Protocol: Griess Assay

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.

Data Presentation: Inhibition of NO Production

| Treatment | Concentration (µM) | Nitrite (µM) | % Inhibition of NO Production |

| Control (untreated) | - | [Insert Value] | - |

| LPS (1 µg/mL) | - | [Insert Value] | 0% |

| This compound + LPS | 1 | [Insert Value] | [Insert Value] |

| This compound + LPS | 10 | [Insert Value] | [Insert Value] |

| This compound + LPS | 50 | [Insert Value] | [Insert Value] |

| L-NAME (Positive Control) + LPS | 100 | [Insert Value] | [Insert Value] |

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs. This compound's effect can be measured using a reporter gene assay in cells transfected with an NF-κB-responsive reporter construct (e.g., luciferase).

Signaling Pathway: NF-κB Activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Section 3: Cellular Antioxidant Activity (CAA)

This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) within a cell. It uses a fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation.

Experimental Workflow: Cellular Antioxidant Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol: CAA Assay

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 6 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and Probe Loading: Remove media and treat cells with 100 µL of treatment medium containing this compound and 25 µM DCFH-DA for 1 hour.

-

Wash: Remove treatment medium and wash the cells once with 100 µL of warm PBS.

-

Oxidant Addition: Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-